5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene

Catalog No.
S12392715
CAS No.
M.F
C32H28Br4
M. Wt
732.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6...

Product Name

5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene

IUPAC Name

5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene

Molecular Formula

C32H28Br4

Molecular Weight

732.2 g/mol

InChI

InChI=1S/2C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12;17-15-10-14-8-6-12-2-1-11(3-4-12)5-7-13(15)9-16(14)18/h1-2,5-6,9-10H,3-4,7-8H2;1-4,9-10H,5-8H2

InChI Key

IHTCYTCTQZRBAO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2Br)Br.C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br

5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene and 5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene are polycyclic aromatic compounds characterized by their unique tricyclic structures and multiple bromine substitutions. These compounds belong to the class of dibrominated polycyclic hydrocarbons and exhibit complex molecular architectures that contribute to their chemical reactivity and potential biological activities.

The structural formulas indicate that these compounds contain multiple conjugated double bonds, which can influence their electronic properties and reactivity. The presence of bromine atoms introduces halogen functionalities that can enhance lipophilicity and alter the interaction with biological systems.

Involving 5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene and 5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene primarily include:

  • Electrophilic Substitution Reactions: The bromine substituents can act as leaving groups in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic rings.
  • Nucleophilic Addition Reactions: The double bonds present in these compounds may participate in nucleophilic addition reactions with various reagents.
  • Dehalogenation Reactions: Under certain conditions, these compounds can undergo dehalogenation to yield less brominated or non-brominated derivatives.

These reactions are significant for modifying the compounds for specific applications or improving their biological activity.

Research into the biological activity of 5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene and 5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene suggests potential antitumor properties due to their ability to interact with cellular pathways involved in cancer progression. The unique structure allows for interactions with DNA and other cellular macromolecules.

Additionally, studies have indicated that these compounds may exhibit antimicrobial properties against various bacterial strains and fungi. The brominated nature of these compounds often correlates with increased biological activity compared to their non-brominated analogs.

The synthesis of 5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene and 5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene can be achieved through several methods:

  • Bromination of Polycyclic Precursors: The introduction of bromine atoms can be performed using bromination reactions on suitable polycyclic precursors under controlled conditions.
  • Cyclization Reactions: These compounds can also be synthesized through cyclization reactions involving appropriate diene systems and halogenated reagents.
  • Multi-step Synthetic Approaches: A combination of various organic synthesis techniques such as Wittig reactions or cross-coupling methods may be employed to construct the intricate tricyclic framework.

These methods require careful optimization to achieve high yields and purity of the desired products.

The applications of 5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene and 5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene are diverse:

  • Pharmaceutical Development: Their potential antitumor and antimicrobial activities make them candidates for drug development.
  • Material Science: The unique electronic properties may allow for applications in organic electronics or photonics.
  • Chemical Research: These compounds serve as important intermediates in synthetic organic chemistry for developing more complex molecules.

Interaction studies have shown that both compounds can bind to various biological targets including enzymes and receptors involved in cancer progression and microbial resistance mechanisms. These interactions are often assessed using techniques such as:

  • Molecular Docking Studies: To predict how these compounds interact with target proteins at the molecular level.
  • In Vitro Assays: To evaluate the biological effects on cell lines or microbial cultures.

Such studies are crucial for understanding the mechanisms underlying their biological activities and for guiding further development.

Compound NameStructural FeaturesUnique Characteristics
9-BromoanthraceneLinear polycyclic structureLess complex than tricyclic structures
1-Bromo-3-nitrobenzeneSimple aromatic compoundLacks polycyclic characteristics
HexabromoethaneFully brominated aliphatic compoundNo aromatic properties

The complexity of the tricyclic structure along with multiple brominations provides these compounds with distinct reactivity patterns and biological activities compared to simpler analogs.

Exact Mass

731.88835 g/mol

Monoisotopic Mass

727.89245 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

Explore Compound Types